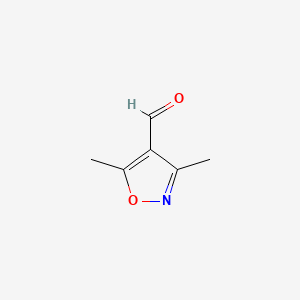

3,5-Dimethyl-4-Isoxazolecarbaldehyde

Vue d'ensemble

Description

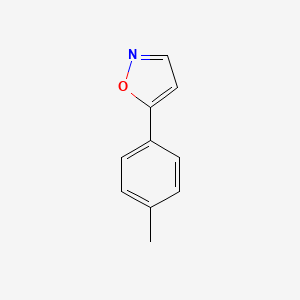

The compound of interest, 3,5-Dimethyl-4-Isoxazolecarbaldehyde, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of isoxazole derivatives has been widely studied due to their potential applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,5-Dimethyl-4-Isoxazolecarbaldehyde, they do provide insights into the chemistry of related isoxazole compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

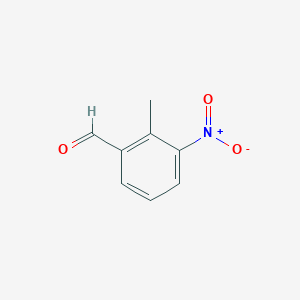

The synthesis of isoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 5-amino-3-phenylisoxazole-4-carbaldehyde was achieved through the Vilsmeier reaction, which is a formylation process involving the use of DMF and POCl3 . Similarly, the synthesis of 4-substituted-3,5-bis(methoxycarbonyl)isoxazoline N-oxides was developed through a one-step cyclization of aldehydes with methyl nitroacetate . These methods could potentially be adapted for the synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The arrangement of substituents around the ring can significantly influence the compound's properties. For example, the study of dimethylindium-pyridine-2-carbaldehyde oximate revealed a complex coordination structure involving a dimeric oximate molecule . Although this structure is not directly related to 3,5-Dimethyl-4-Isoxazolecarbaldehyde, it highlights the importance of molecular geometry and coordination in understanding the behavior of isoxazole compounds.

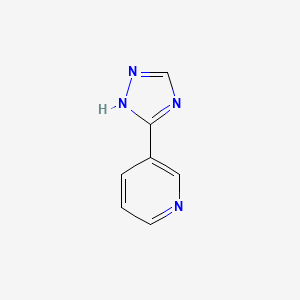

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions, often influenced by the substituents present on the ring. The paper discussing the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles indicates that the electronic properties of substituents can affect the equilibrium position of structural isomers . This suggests that the reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde could also be influenced by the presence of the methyl groups and the aldehyde functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and reactivity. For example, the study on the preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one showed that tautomeric forms can be influenced by the solvent used, which is a critical aspect of the compound's behavior in different environments . This information can be useful in predicting the solubility, stability, and reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde in various solvents.

Safety and Hazards

3,5-Dimethyl-4-Isoxazolecarbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

Propriétés

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAYXKLCEILMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302520 | |

| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

CAS RN |

54593-26-9 | |

| Record name | 54593-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)